molecular formula C24H34ClN3O9P2 B1662908 Naphthoquine phosphate CAS No. 173531-58-3

Naphthoquine phosphate

Cat. No. B1662908
M. Wt: 605.9 g/mol
InChI Key: QTYPWHKJEDCDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthoquine phosphate is a potent and orally active antimalarial agent . It has a thorough killing function for various schizonts of plasmodia, including resistance of P. falciparum to Chloroquine . It was first synthesized in China in 1986 .


Synthesis Analysis

Naphthoquine is a 4-aminoquinoline antimalarial drug that was first synthesized in 1986 by the Academy of Military Medical Sciences of the People’s Republic of China during an extension of Project 523 . This project was an initiative to find new antimalarial drugs that started in 1967 and saw the development of the artemisinin derivatives as well as pyronaridine (1973) and lumefantrine (1976) .


Molecular Structure Analysis

The molecular weight of Naphthoquine phosphate is 605.94 . The molecular formula is C24H34ClN3O9P2 . The structure is consistent with the mass spectrum .


Chemical Reactions Analysis

The half maximal inhibitory concentration of Naphthoquine phosphate against B. gibsoni in vitro was 3.3±0.5 μM . Oral administration of Naphthoquine phosphate for 5 consecutive days at a dose of 40 mg/kg of body weight resulted in significant inhibition of B. rodhaini growth in mice .


Physical And Chemical Properties Analysis

Naphthoquine phosphate is stable under recommended storage conditions . It should be stored at 4°C, sealed storage, away from moisture .

Scientific Research Applications

Antimalarial Applications

  • Combination Therapy for Malaria : Naphthoquine phosphate, combined with artemisinine, shows efficacy in treating malaria. This combination is noted for its rapid symptom relief and high cure rate compared to either component alone, due to their synergistic action (Wang et al., 2004).
  • Monotherapy Effectiveness : Studies also highlight its potential as a monotherapy for malaria, with notable efficacy and tolerability (Hombhanje & Huang, 2010).

Research on Mechanisms and Effects

  • Effect on Parasite DNA and Cellular Structures : Investigations into the antimalarial mechanism of naphthoquine phosphate show that it does not significantly influence the DNA content of malarial parasites. It also affects the pH value of the lysosome in Plasmodium berghei, suggesting a unique antimalarial mechanism (Xiao, 2002).
  • Ultrastructural Impact on Parasites : The drug's impact on the ultrastructure of Plasmodium berghei indicates a rapid lethal action on late trophozoites, interfering with membranous phase systems and leading to significant morphological changes in the parasites (Jie, 2000).

Broader Therapeutic Applications

  • Treatment of Schistosomiasis : A study exploring the use of naphthoquine phosphate for treating Schistosoma mansoni infection in mice showed promising results. The drug combination resulted in significant reductions in worm burden and pathological changes in liver granulomas, indicating potential as a novel antischistosomal drug (El-Beshbishi et al., 2013).
  • Potential in Cancer Therapy : Studies on naphthoquinones, including compounds related to naphthoquine phosphate, demonstrate potential anti-cancer activities. For instance, 6-125I-iodo-2-methyl-1,4-naphthoquinol bis (diammonium phosphate) showed promising in vitro results as a radio-halogenated anti-cancer agent (Brown et al., 2004).

Ecological and Environmental Studies

  • Algaecidal Properties : Research on the ecological impacts of a naphthoquinone derivate,related to naphthoquine phosphate, showed effective control of harmful algal blooms without significantly affecting beneficial microalgal populations. This indicates its potential use in environmental applications to manage algal blooms while preserving ecosystem balance (Joo et al., 2017).

Quality Control and Pharmacokinetics

  • Quality Control Methodology : For ensuring the quality of naphthoquine phosphate, a RP-HPLC method was established. This method allows for the simultaneous determination of related substances and content, crucial for maintaining the drug's quality in production (Yang Yong-jian, 2010).
  • Pharmacokinetic Studies : Studies on the pharmacokinetics of naphthoquine phosphate in combination with artemisinin revealed insights into their interaction, dosage optimization, and the impact of food intake on drug absorption. This information is vital for clinical use and further development of the drug (Qu et al., 2010).

Safety And Hazards

More than 4000 healthy volunteers and patients with malaria have been exposed to Naphthoquine without any documented significant toxicity . As with other 4-aminoquinolines, Naphthoquine is associated with prolongation of the electrocardiographic QT interval but not with cardiac or neurological events . It has been administered to children as young as 4 months of age but, due to a lack of pharmacokinetic, efficacy and toxicity data in young infants and in pregnant/lactating women, it should not be used in these vulnerable patient groups .

Future Directions

With the emergence of parasite resistance to other ACTs, Naphthoquine partnered with a potent artemisinin derivative may prove a viable alternative treatment for uncomplicated malaria . Future studies are warranted to analyze the possible synergistic effect of Naphthoquine phosphate when administrated in combination with other drugs which have a rapid onset of babesicidal action and a short half-life .

properties

IUPAC Name

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYPWHKJEDCDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431766
Record name Naphthoquine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthoquine phosphate

CAS RN

173531-58-3
Record name Naphthoquine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthoquine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHOQUINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6M6AP4KAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthoquine phosphate
Reactant of Route 2
Naphthoquine phosphate
Reactant of Route 3
Naphthoquine phosphate
Reactant of Route 4
Naphthoquine phosphate
Reactant of Route 5
Naphthoquine phosphate
Reactant of Route 6
Naphthoquine phosphate

Citations

For This Compound
206
Citations
J Wang, W Cao, C Shan, M Zhang, G Li, D Ding, Y Shi… - Acta tropica, 2004 - Elsevier
… treated with 1000 mg naphthoquine phosphate given two times (… the therapeutic efficacy of naphthoquine phosphate 30 cases … was treated with naphthoquine phosphate (1000 mg) and …
Number of citations: 66 www.sciencedirect.com
HY Qu, HZ Gao, GT Hao, YY Li, HY Li… - The Journal of …, 2010 - Wiley Online Library
… naphthoquine phosphate is a novel antimalaria drug tablet containing a fixed-dose combination of naphthoquine phosphate … of artemisinin-naphthoquine phosphate. Pharmacokinetics …
Number of citations: 26 accp1.onlinelibrary.wiley.com
SN El-Beshbishi, A Taman, M El-Malky… - International journal for …, 2013 - Elsevier
… the compound naphthoquine phosphate tablet… naphthoquine phosphate and artemisinin. In the present study, the therapeutic efficacies of different artemisinin-naphthoquine phosphate …
Number of citations: 33 www.sciencedirect.com
SN El-Beshbishi, S El Bardicy, M Tadros, M Ayoub… - Acta tropica, 2015 - Elsevier
… consisting of naphthoquine phosphate and artemisinin. Naphthoquine phosphate belongs to … in vitro evaluation of artemisinin–naphthoquine phosphate against adult flukes, free larvae, …
Number of citations: 25 www.sciencedirect.com
S Ji, M Liu, EM Galon, MA Rizk, B Tuvshintulga, J Li… - Parasites & …, 2022 - Springer
… Naphthoquine (NQ) is an antimalarial drug that was first synthesized in China in 1986 and registered as naphthoquine phosphate (NQP) in 1993. Initial clinical trials showed that NQ …
Number of citations: 2 link.springer.com
SN El-Beshbishi, S El Bardicy, M Tadros… - Journal of …, 2019 - cambridge.org
… Our results may be attributed to drug-drug interaction between naphthoquine phosphate and … Ultrastructure analysis of artemisinin–naphthoquine phosphate-induced surface damage in …
Number of citations: 10 www.cambridge.org
T Tun, HS Tint, K Lin, TT Kyaw, MK Myint, W Khaing… - Acta tropica, 2009 - Elsevier
… an oral single dose therapy of artemisinin and naphthoquine phosphate [4-(7-chloro-4-… The synergistic index of naphthoquine phosphate and artemisinin is more than 4 in the test …
Number of citations: 39 www.sciencedirect.com
SN El-Beshbishi, S El Bardicy, M Tadros… - Transactions of The …, 2019 - academic.oup.com
… between artemisinin and naphthoquine phosphate is unknown, … derivatives (eg naphthoquine phosphate) interfere with … we postulated that naphthoquine phosphate might act through a …
Number of citations: 3 academic.oup.com
JY Wang, DB Ding, GF Li, JH Zhao - … ji Sheng Chong xue yu ji …, 2008 - europepmc.org
… 10 mg/kg of naphthoquine phosphate respectively. Those in … with the combination of naphthoquine phosphate 10 mg/kg … once with 10 mg/kg of naphthoquine phosphate and 30 mg/kg …
Number of citations: 6 europepmc.org
S Ji, M Liu, EM Galon, MA Rizk, B Tuvshintulga, J Li… - 2021 - researchsquare.com
… The current study repurposed NQ as a babesiosis drug treatment by evaluating the effects of naphthoquine phosphate (NQP) as a single dose treatment for babesiosis. …
Number of citations: 4 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.